molecular formula C23H18ClN3O2 B5657812 N-(2-chlorobenzyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-(2-chlorobenzyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No. B5657812
M. Wt: 403.9 g/mol
InChI Key: SLFMYPMURNKMBZ-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide represents a class of organic compounds with potential interest in various chemical and biological studies. Its molecular architecture allows for the exploration of diverse chemical reactions, physical properties, and potential applications in materials science and pharmacology.

Synthesis Analysis

Research on similar compounds, such as the synthesis of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives, reveals complex synthetic pathways that involve the reaction of specific intermediates under controlled conditions to yield products with significant biological activity (Ibrahim & Behbehani, 2014). These methodologies often involve multi-step reactions, including cyclization, acylation, and substitution processes to achieve the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of compounds closely related to N-(2-chlorobenzyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been studied through X-ray crystallography, revealing intricate details about their crystal packing, hydrogen bonding, and overall molecular conformation. Such studies are crucial for understanding the compound's reactivity and interactions with biological targets (Sharma et al., 2018).

Chemical Reactions and Properties

Research into similar naphthyl and pyridazinyl compounds has shown a variety of chemical reactions, including cyclopalladation reactions that introduce metal atoms into the organic framework, affecting the compound's electronic properties and reactivity (Albert et al., 2009). These reactions are pivotal for the development of catalytic agents and the synthesis of novel organic materials.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are fundamental aspects that influence a compound's application in drug formulation and material science. While specific data on N-(2-chlorobenzyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide is not provided, related research emphasizes the importance of these properties in determining the compound's utility and behavior under various conditions.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity with other chemical agents, and stability under different conditions, are critical for comprehending the compound's potential uses and safety profile. Studies on related compounds offer insights into how structural modifications can alter these properties, guiding the design of derivatives with desired chemical behaviors (Kuznetsova & Shishkin, 1991).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2/c24-20-11-4-2-7-17(20)14-25-22(28)15-27-23(29)13-12-21(26-27)19-10-5-8-16-6-1-3-9-18(16)19/h1-13H,14-15H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFMYPMURNKMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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